N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide
CAS No.:
Cat. No.: VC16380862
Molecular Formula: C20H19ClN2O3S2
Molecular Weight: 435.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN2O3S2 |
|---|---|
| Molecular Weight | 435.0 g/mol |
| IUPAC Name | N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(2-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C20H19ClN2O3S2/c21-16-9-5-4-8-15(16)10-19(24)22-20-23(11-14-6-2-1-3-7-14)17-12-28(25,26)13-18(17)27-20/h1-9,17-18H,10-13H2 |
| Standard InChI Key | VBZKAYQKUNDJPT-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3Cl)N2CC4=CC=CC=C4 |
Introduction
Synthesis and Preparation
The synthesis of compounds within this class typically involves multi-step reactions. These processes often begin with the preparation of the thiazole ring, followed by the introduction of the benzyl group and the formation of the tetrahydrothiophene ring. The final step involves attaching the acetamide group, in this case, a 2-chlorophenylacetamide moiety. Reaction conditions require careful control of temperature, solvent choice, and reaction time to ensure high yields and purity.
Biological Activities and Potential Applications
Thieno-thiazole derivatives are known for their biological activities, including antimicrobial and anticancer properties. While specific data on N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide is not available, compounds with similar structures have shown potential in medicinal chemistry applications. The presence of the 2-chlorophenyl group may enhance its interaction with biological targets, influencing enzyme activity or receptor binding.
Research Findings and Future Directions
Given the limited specific information available on this compound, further research is needed to fully explore its chemical properties, biological activities, and potential applications. Studies involving structural analysis, biological assays, and computational modeling could provide valuable insights into its reactivity patterns and potential therapeutic uses.
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